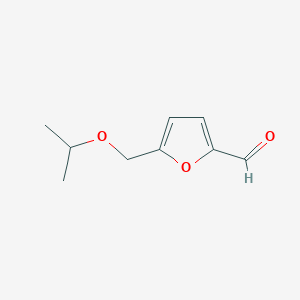

5-(Isopropoxymethyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

5-(propan-2-yloxymethyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C9H12O3/c1-7(2)11-6-9-4-3-8(5-10)12-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

NTPOCVMAMVGUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC1=CC=C(O1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isopropoxymethyl Furan 2 Carbaldehyde

Etherification Routes from 5-Hydroxymethylfurfural (B1680220) (HMF)

The direct etherification of HMF with isopropanol (B130326) represents a common and atom-economical approach to synthesize IPMF. This process involves the reaction of the hydroxyl group of HMF with isopropanol, typically in the presence of a catalyst, to form the desired ether linkage.

A variety of catalytic systems have been investigated to facilitate the etherification of HMF to IPMF, with a strong emphasis on solid acid catalysts due to their ease of separation and potential for reusability.

Sulfonic acid-functionalized resins, such as Amberlyst-15 and Dowex DR2030, have demonstrated exceptional reactivity and selectivity in the etherification of HMF with alcohols. rsc.org For instance, the synthesis of IPMF has been achieved by reacting HMF with isopropanol in the presence of the macroporous sulfonated resin CT269DR. In one study, a mixture of HMF, CT269DR, and isopropanol was heated in a stainless steel autoclave, resulting in a high conversion of HMF and selectivity towards IPMF, both exceeding 98%. rsc.org

Other solid acid catalysts, including zeolites, metal oxides, and heteropoly acids, are also employed in lignocellulose biorefineries for various conversions, highlighting their potential applicability in HMF etherification. researchgate.net The choice of catalyst can significantly influence the reaction conditions required, such as temperature and reaction time, to achieve optimal yields.

Table 1: Catalytic Systems for HMF Etherification to IPMF

| Catalyst | Precursor | Alcohol | Temperature (°C) | Reaction Time (h) | HMF Conversion (%) | IPMF Selectivity (%) | Reference |

| CT269DR | HMF | Isopropanol | 60 | 24 | >98 | >98 | rsc.org |

This table is interactive. Click on the headers to sort the data.

In the etherification of HMF, the alcohol, in this case, isopropanol, serves as both a reagent and often as the solvent. The use of a large excess of the alcohol can drive the reaction equilibrium towards the formation of the ether product.

The efficiency of the reaction is also influenced by the nature of the catalyst and the reaction medium. For instance, the use of acidic ion-exchange resins with strong Brønsted sulfonic groups has been shown to be effective for the etherification of HMF. mdpi.com The reaction mechanism is believed to involve the protonation of the hydroxyl group of HMF by the acid catalyst, followed by nucleophilic attack by the alcohol.

Synthesis via 5-(Chloromethyl)furfural (CMF) as an Intermediate

An alternative synthetic route to IPMF involves the use of 5-(Chloromethyl)furfural (CMF) as an intermediate. CMF is considered a promising bio-based platform molecule due to its advantageous properties, including production under milder conditions and the presence of chlorine as a good leaving group in synthetic transformations. mdpi.com

The conversion of CMF to IPMF proceeds via a nucleophilic substitution reaction where the chlorine atom is displaced by an isopropoxy group from isopropanol. This reaction can be carried out under relatively mild conditions.

Research has shown that the reaction of CMF with isopropanol can achieve high yields of IPMF. For example, a 90% yield of IPMF was obtained when reacting CMF with 2-propanol at 65°C for 6 hours. mdpi.com In a similar study, the use of N,N-diisopropylethylamine (DIPEA) as a base additive was found to be effective, affording IPMF in a 90% isolated yield from CMF and a 92% yield from 5-(bromomethyl)furfural (BMF) under identical conditions. researchgate.net

Table 2: Synthesis of IPMF from CMF

| Precursor | Alcohol | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| CMF | 2-Propanol | - | 65 | 6 | 90 | mdpi.com |

| CMF | 2-Propanol | DIPEA | 65 | 6 | 90 | researchgate.net |

| BMF | 2-Propanol | DIPEA | 65 | 6 | 92 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Both HMF and CMF serve as viable precursors for the synthesis of IPMF, each with its own set of advantages. The HMF pathway is more direct, involving a one-step etherification. However, the synthesis of HMF from biomass can sometimes be less efficient and require more stringent purification steps compared to CMF.

Emerging Synthetic Approaches and Green Chemistry Considerations

The development of more sustainable and environmentally friendly methods for the synthesis of IPMF is an active area of research. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.netnih.gov The principles of green chemistry encourage the use of renewable feedstocks, such as biomass-derived HMF and CMF, and the development of processes that operate at lower temperatures and pressures to reduce energy consumption. cnr.itrsc.org

Future research will likely focus on developing even more efficient and robust catalytic systems, potentially utilizing novel materials or biocatalysts, to further improve the sustainability of IPMF production. The exploration of one-pot reactions that combine multiple synthetic steps without the need for intermediate purification is also a promising avenue for enhancing process efficiency.

Chemical Reactivity and Transformation Pathways of 5 Isopropoxymethyl Furan 2 Carbaldehyde

Reactions Involving the Furan (B31954) Ring System

The furan ring in 5-(isopropoxymethyl)furan-2-carbaldehyde is an aromatic heterocycle that exhibits distinct reactivity patterns. Its π-electron-rich nature makes it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com

Furan rings typically undergo electrophilic substitution preferentially at the C2 and C5 positions, as the cationic intermediates formed by electrophilic attack at these sites are better stabilized by resonance. chemicalbook.com In this compound, these positions are already substituted. The aldehyde group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, while the isopropoxymethyl group at C5 is an electron-donating group, which activates the ring. This opposing electronic influence, combined with the fact that the most reactive sites are occupied, suggests that forcing conditions would be required for further electrophilic substitution, which might occur at the C3 or C4 positions. Common electrophilic substitution reactions for furans include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

The furan ring, despite its aromaticity, is less stable than other aromatic systems like benzene and can be susceptible to ring-opening reactions, particularly under acidic conditions. chemicalbook.comnih.gov For instance, the polymerization of furfuryl alcohol, a related furan derivative, can involve ring-opening to yield species containing carbonyl groups, such as levulinic acid. nih.gov It is plausible that under harsh acidic or oxidative conditions, the furan ring of this compound could undergo similar cleavage, leading to the formation of linear, polyfunctionalized aliphatic compounds. nih.gov

Transformations at the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the one present in this compound is no exception. It serves as a key site for a variety of chemical transformations.

Aldehydes readily react with alcohols in the presence of an acid catalyst to form acetals. This reaction is often used as a protective strategy for the aldehyde group during other chemical transformations. tue.nl For example, in the synthesis of 2,5-diformylfuran (DFF) from 5-hydroxymethylfurfural (B1680220) (HMF), the aldehyde group can be protected as an acetal (B89532) to prevent its over-oxidation. tue.nl Similarly, this compound can be expected to react with alcohols like 1,3-propanediol (B51772) to form the corresponding cyclic acetal, which would be stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alcohol (e.g., 1,3-propanediol), Acid Catalyst | Cyclic Acetal of this compound | Acetal Formation |

The aldehyde group of this compound can undergo condensation reactions with a variety of compounds containing active methylene (B1212753) groups or with nitrogen nucleophiles. For example, furaldehydes are known to react with compounds like thiosemicarbazide (B42300) to form thiosemicarbazones in high yields. chempap.org These reactions involve the nucleophilic attack of the nitrogen atom on the aldehyde carbon, followed by dehydration. Similarly, condensation with hydrazides would yield the corresponding hydrazones. chempap.org

| Reactant | Reagent | Product Type |

| This compound | Thiosemicarbazide | Thiosemicarbazone |

| This compound | Hydrazide (e.g., Cyanoacetylhydrazide) | Hydrazone |

The aldehyde functional group is readily oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The oxidation of the closely related 5-hydroxymethylfurfural (HMF) has been extensively studied, where the aldehyde group is oxidized to a carboxylic acid to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). researchgate.net By analogy, the oxidation of this compound is expected to yield 5-(isopropoxymethyl)furan-2-carboxylic acid. nih.gov Common oxidizing agents used for such transformations include potassium permanganate (B83412) or catalytic systems employing noble metals like ruthenium. nih.gov

| Reactant | Product | Reaction Type |

| This compound | 5-(Isopropoxymethyl)furan-2-carboxylic acid | Oxidation |

Reduction Reactions

The aldehyde functional group at the C2 position of the furan ring in this compound is a primary site for chemical transformation, particularly through reduction reactions. This conversion is a fundamental step in the synthesis of various derivatives, most notably leading to the formation of the corresponding primary alcohol, (5-(isopropoxymethyl)furan-2-yl)methanol.

The reduction of the aldehyde is typically achieved with high selectivity, leaving the furan ring and the isopropoxymethyl side chain intact under mild conditions. Standard reducing agents employed for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can be tailored to ensure the chemoselective reduction of the carbonyl group without affecting other potentially reactive sites in the molecule. nih.govnih.gov For instance, the reduction of structurally similar compounds like 5-isopropylfuran-2-carbaldehyde (B3260870) and 5-propylfuran-2-carbaldehyde (B87962) to their respective alcohols is well-documented, proceeding efficiently with common hydride reagents. Catalytic hydrogenation can also be employed, although conditions must be carefully controlled to prevent hydrogenation of the furan ring itself. acs.org

The resulting product, (5-(isopropoxymethyl)furan-2-yl)methanol, is a valuable intermediate for further synthetic modifications.

| Substrate (Analogue) | Reagent | Product | Notes |

|---|---|---|---|

| 5-Isopropylfuran-2-carbaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 5-Isopropylfuran-2-methanol | Standard reduction of the aldehyde to a primary alcohol. |

| 5-Propylfuran-2-carbaldehyde | Sodium Borohydride (NaBH₄) | 5-Propylfuran-2-methanol | Selective reduction of the aldehyde group. |

| 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) | Catalytic Hydrogenation (e.g., Ru, Pd, Ni catalysts) | 2,5-Bis(hydroxymethyl)furan | A common transformation in biomass conversion, demonstrating the aldehyde's susceptibility to reduction. acs.org |

Reactivity of the Isopropoxymethyl Side Chain

The isopropoxymethyl group at the C5 position of the furan ring introduces an ether linkage whose reactivity is central to the functionalization of this part of the molecule. The carbon atom of the methylene bridge (-CH₂-) is at a "benzylic-like" position due to its adjacency to the furan ring, which influences its reactivity, particularly in cleavage and substitution reactions.

Cleavage of the C-O bond in the isopropoxymethyl side chain is a key transformation pathway. This reaction breaks the ether linkage, typically yielding 5-(hydroxymethyl)furan-2-carbaldehyde or its derivatives. The methodology for this cleavage can be adapted from protocols used for analogous benzylic ethers. youtube.com

Common methods for ether cleavage include:

Catalytic Hydrogenolysis : This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). youtube.com It is a mild and effective way to cleave benzyl (B1604629) ethers. However, care must be taken as the furan ring itself can be susceptible to hydrogenation under more forcing conditions. acs.orgacs.org

Acid-Catalyzed Cleavage : Strong Lewis acids can facilitate the cleavage of the ether bond. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is known to selectively cleave benzyl ethers under mild conditions, offering a high degree of functional group tolerance. organic-chemistry.org

Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of activated ethers, such as p-methoxybenzyl ethers. organic-chemistry.orgnih.gov This method's applicability would depend on the specific electronic properties conferred by the furan system.

The product of this cleavage, a 5-hydroxymethyl derivative, is a versatile building block for subsequent functional group interconversions.

| Reaction Type | Typical Reagents | Expected Product from this compound | Notes on Analogous Reactions |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | 5-(Hydroxymethyl)furan-2-carbaldehyde | A standard, mild method for cleaving benzyl ethers. youtube.com |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | 5-(Hydroxymethyl)furan-2-carbaldehyde | Offers high selectivity and tolerance for other functional groups. organic-chemistry.org |

| Oxidative Cleavage | DDQ | 5-(Hydroxymethyl)furan-2-carbaldehyde | Effective for electron-rich, activated ethers. organic-chemistry.orgnih.gov |

Functional group interconversions (FGIs) allow for the transformation of one functional group into another, enabling the synthesis of a diverse array of derivatives. imperial.ac.uk For the isopropoxymethyl side chain, such transformations typically proceed via a key intermediate: the corresponding alcohol, 5-(hydroxymethyl)furan-2-carbaldehyde, obtained from the ether cleavage reaction described previously.

Once the primary alcohol is formed, it serves as a branching point for numerous other functionalities:

Conversion to Halides : The hydroxyl group can be readily converted into a halide (e.g., chloro or bromo) using standard reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 5-(halomethyl)furan derivative is a highly reactive intermediate for subsequent nucleophilic substitution reactions.

Conversion to Other Ethers : The alcohol can be alkylated to form different ethers through reactions like the Williamson ether synthesis.

Conversion to Amines : The hydroxyl group can be transformed into an amino group. This can be achieved through a two-step process involving conversion to a good leaving group (like a tosylate) followed by substitution with an amine or ammonia. The existence of 5-aminomethyl-2-furan methanol (B129727) derivatives highlights the feasibility of this pathway. google.com

These interconversions significantly broaden the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

| Starting Intermediate | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|

| 5-(Hydroxymethyl)furan-2-carbaldehyde | SOCl₂ or PBr₃ | Halomethyl (-CH₂X) | 5-(Halomethyl)furan-2-carbaldehyde |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | 1. TsCl, Pyridine 2. NaNH₂, LiAlH₄, or other amine nucleophiles | Aminomethyl (-CH₂NH₂) | 5-(Aminomethyl)furan-2-carbaldehyde |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | NaH, R-X (e.g., CH₃I) | Alkoxymethyl (-CH₂OR) | 5-(Alkoxymethyl)furan-2-carbaldehyde |

Derivatives and Analogues of 5 Isopropoxymethyl Furan 2 Carbaldehyde

Synthesis of Related Alkoxymethylfurfural Analogues

The etherification of 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical derived from carbohydrates like fructose (B13574), is a primary route to producing various 5-(alkoxymethyl)furan-2-carbaldehyde compounds. rsc.org These analogues are of significant interest, particularly as potential biofuels and fuel additives. rsc.orgresearchgate.net The synthesis can be achieved directly from fructose in a one-pot reaction or by the etherification of pre-synthesized HMF. rsc.orgrsc.org

The synthesis of lighter alkoxymethylfurfural analogues, such as those containing methoxy (B1213986), ethoxy, and propoxy groups, has been efficiently achieved through acid-catalyzed reactions. One notable method involves the direct conversion of fructose using specific alcohols in the presence of a sulfonic acid-functionalized ionic liquid, which acts as the catalyst. rsc.orgrsc.org This process simultaneously handles the dehydration of fructose to HMF and its subsequent etherification.

Another approach involves the reaction of 5-chloromethylfurfural (B124360) (CMF) with different alcohols. For instance, reacting CMF with methanol (B129727), ethanol, or propanol (B110389) has been shown to produce 5-(methoxymethyl)furan-2-carbaldehyde (MMF), 5-(ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF), and 5-(propoxymethyl)furan-2-carbaldehyde (B12113783) (PMF) in high yields. researchgate.net Solid acid catalysts, such as sulfonic acid functionalized resins (e.g., Amberlyst-15), are also highly effective for the etherification of HMF with primary alcohols. rsc.org

| Derivative Name | Alcohol Used | Catalyst System | Reaction Time | Temperature | Reported Yield |

|---|---|---|---|---|---|

| 5-(Methoxymethyl)furan-2-carbaldehyde (MMF) | Methanol | 1-Methyl-3-(3-sulfopropyl)-imidazolium chloride | 20 min | 100 °C | 72% |

| 5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) | Ethanol | 1-Butyl-3-(3-sulfopropyl)-imidazolium chloride | 80 min | 100 °C | 75% |

| 5-(Propoxymethyl)furan-2-carbaldehyde (PMF) | 1-Propanol | 1-Butyl-3-(3-sulfopropyl)-imidazolium chloride | 120 min | 100 °C | 68% |

The synthesis of analogues with bulkier, branched alkyl groups like tert-butyl and sec-butyl presents different steric challenges. 5-(tert-Butoxymethyl)furan-2-carbaldehyde (t-BMF) has garnered particular interest for its superior fuel blending properties. researchgate.net The production of t-BMF is typically achieved through the acid-catalyzed etherification of HMF with either tert-butanol (B103910) or isobutene. researchgate.net Various heterogeneous acid catalysts, including Preyssler heteropolyacids and montmorillonite-based clays, have proven effective for this transformation. researchgate.net

While specific synthesis data for 5-(sec-butoxymethyl)furan-2-carbaldehyde is less commonly reported, its preparation can be inferred from the general methodologies established for other alkoxymethylfurfurals. The reaction would involve the acid-catalyzed etherification of HMF using 2-butanol. Given the secondary nature of the alcohol, reaction conditions may require optimization to achieve yields comparable to those obtained with primary or tertiary alcohols.

Complex Furan-Based Structures Incorporating the Isopropoxymethyl Moiety

The furan (B31954) ring and its C2-aldehyde group in 5-(isopropoxymethyl)furan-2-carbaldehyde provide reactive sites for building larger, more complex molecules. The aldehyde allows for condensation and addition reactions, while the furan ring can participate in electrophilic substitutions and cycloadditions. pharmaguideline.com

The aldehyde functionality is the most common anchor point for extending the molecular framework. Standard organic transformations can be readily applied to incorporate the furan-isopropoxymethyl unit.

Condensation Reactions: The aldehyde can react with compounds containing active methylene (B1212753) groups, such as malonates or ketones, via Knoevenagel or aldol-type condensations. researchgate.net It can also react with amines or hydrazines to form imines (Schiff bases) and hydrazones, respectively, which are key intermediates for synthesizing other heterocyclic systems. acs.orgnih.gov For example, condensation with substituted 2-aminobenzamides is a key step in the synthesis of quinazolin-4(3H)-ones.

Wittig Reaction: The aldehyde group can be converted to a vinyl group by reaction with a phosphonium (B103445) ylide (Wittig reagent). mdpi.com This C-C bond-forming reaction effectively transforms the aldehyde into an alkene, allowing for further functionalization.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (furan-2-carboxylic acid derivative) or reduced to an alcohol (furan-2-methanol derivative), providing alternative functional handles for esterification or etherification reactions.

A prominent strategy for incorporating the furan unit into a new heterocyclic system is through the synthesis of 1,3,4-oxadiazoles. These five-membered rings are known for their wide range of biological activities and are synthesized from aldehydes. nih.govnih.gov The most prevalent synthetic pathway involves two main steps:

Hydrazone Formation: this compound is condensed with an aroylhydrazine (an acid hydrazide) under mild, often slightly acidic, conditions. This reaction forms a stable N-acylhydrazone intermediate.

Oxidative Cyclization: The resulting hydrazone is then treated with an oxidizing agent, which induces cyclization and dehydration to form the stable 1,3,4-oxadiazole (B1194373) ring. nih.gov A variety of reagents can be used for this step, including iodine in the presence of a base, phosphorus oxychloride, or bromine in acetic acid. nih.govnih.gov

This well-established sequence allows for the creation of a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the 5-(isopropoxymethyl)furan-2-yl group and the other is derived from the chosen acid hydrazide.

The furan ring itself can act as a latent 1,4-dicarbonyl unit, which is a powerful synthon for building other heterocyclic structures, including seven-membered diazepine (B8756704) rings. A sophisticated strategy for forming fused furan-diazepane systems involves an acid-catalyzed ring-opening and recyclization cascade. acs.orgresearchgate.net

The synthesis of pyrrolo[1,2-d] rsc.orgnih.govdiazepine cores demonstrates this principle. The process starts with a furan derivative that is attached to a precursor containing an amino group, such as an N-(furylethyl)-2-nitroaniline. acs.org Upon treatment with strong acid, the furan ring is opened to form a 1,4-diketone intermediate. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization (an expanded Paal-Knorr reaction), results in the formation of both the seven-membered diazepine ring and a new pyrrole (B145914) ring in a single pot. acs.orgresearchgate.net This methodology allows the furan-isopropoxymethyl scaffold to be transformed into complex, fused polycyclic systems.

Advanced Derivatization for Material Precursors

The transformation of this compound into material precursors primarily involves the chemical modification of its aldehyde and furan ring functionalities. These derivatization strategies are aimed at producing bifunctional or multifunctional monomers capable of undergoing polymerization to yield high-performance materials. Key approaches include oxidation, reduction, and condensation reactions.

Oxidation to Dicarboxylic Acids for Polyesters and Polyamides

One of the most explored routes for creating furan-based polymers is the oxidation of the aldehyde group to a carboxylic acid. While much of the research has focused on 2,5-furandicarboxylic acid (FDCA) derived from HMF, the same principle applies to this compound. Oxidation of the aldehyde would yield 5-(isopropoxymethyl)furan-2-carboxylic acid. This monofunctional acid can be further processed to create difunctional monomers. For instance, dimerization or other coupling strategies could lead to the formation of furan-based dicarboxylic acids, which are essential building blocks for polyesters and polyamides. researchgate.netresearchgate.net

The resulting polyesters, synthesized through polycondensation with various diols, can exhibit properties comparable to or even exceeding those of their petroleum-based counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). Similarly, polyamides derived from furan dicarboxylic acids and diamines show promise as high-performance, heat-resistant materials. researchgate.net

Reduction to Diols for Polyesters and Polyurethanes

The reduction of the aldehyde group in this compound to a hydroxyl group leads to the formation of 5-(isopropoxymethyl)furan-2-methanol. This furanic diol, along with other furan-based diols, serves as a monomer for the synthesis of polyesters and polyurethanes. The presence of the ether linkage in the isopropoxymethyl side chain can impart increased flexibility to the resulting polymer backbone compared to the more rigid structures derived from HMF directly.

Condensation Reactions for Thermosetting Resins

The aldehyde functionality of this compound is highly reactive and can participate in condensation reactions with various nucleophiles, such as phenols, to form thermosetting resins. These reactions, typically acid-catalyzed, lead to the formation of a cross-linked, three-dimensional network. researchgate.netchemicalbook.com The resulting furan-based resins are noted for their excellent thermal stability and char-forming ability, making them attractive for applications requiring high-temperature resistance.

The condensation of furfural (B47365) (a related furan aldehyde) with resorcinol, for example, produces a thermosetting resin with a high residual mass after pyrolysis, indicating its potential for creating fire-retardant materials. researchgate.net Similar reactivity is expected for this compound, with the isopropoxymethyl group potentially influencing the curing kinetics and the final properties of the thermoset.

Formation of Schiff Base Polymers

The reaction of the aldehyde group with primary amines leads to the formation of an imine or Schiff base linkage (-C=N-). When bifunctional amines (diamines) are reacted with furan dialdehydes, polymeric Schiff bases, also known as polyimines, are formed. researchgate.net While research on 2,5-diformylfuran has been more prominent, this compound can be derivatized to a dialdehyde (B1249045) and subsequently used in the synthesis of such polymers. These materials are investigated for their thermal stability and potential applications in various fields. researchgate.net

Table of Research Findings on Derivatization of Furanic Aldehydes for Material Precursors

| Starting Furanic Aldehyde | Derivatization Reaction | Resulting Monomer/Precursor | Polymer Type | Key Research Findings | Citations |

| Furfural | Condensation with Resorcinol | Resorcinol-Furfural Adducts | Thermosetting Resin | Resulting resin shows fast gel speed and high residual mass (65.25%) after pyrolysis. | researchgate.netchemicalbook.com |

| 2,5-Diformylfuran | Polycondensation with 1,2-Diaminoethane | Polymeric Schiff Base | Polyimine | Products include cyclic oligomers and linear polymers with good thermal stability. | researchgate.net |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Oxidation | 2,5-Furandicarboxylic Acid (FDCA) | Polyesters, Polyamides | FDCA is a key bio-based alternative to terephthalic acid for producing heat-resistant polyamides. | researchgate.netresearchgate.net |

Spectroscopic Characterization for Structural Elucidation of 5 Isopropoxymethyl Furan 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-(Isopropoxymethyl)furan-2-carbaldehyde, the distinct protons in the molecule give rise to characteristic signals. The aldehydic proton (-CHO) typically appears as a singlet in the downfield region. The protons on the furan (B31954) ring exhibit characteristic coupling patterns. The isopropoxy group protons also show a distinct septet for the CH group and a doublet for the two methyl groups.

A study on the synthesis of 5-(chloromethyl)furan-2-carbaldehyde, a related derivative, showed the aldehydic proton as a singlet at 9.60 ppm, and the furan ring protons as doublets at 7.19 ppm and 6.57 ppm. rsc.org Another related compound, 5-methyl-2-furancarboxaldehyde, displays its aldehydic proton signal as well. nist.gov

Table 1: ¹H NMR Spectral Data for this compound and Related Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 5-(Chloromethyl)furan-2-carbaldehyde rsc.org | CDCl₃ | 9.60 (s, 1H, CHO), 7.19 (d, J = 3.57 Hz, 1H, furan-H), 6.57 (d, J = 3.57 Hz, 1H, furan-H), 4.59 (s, 2H, CH₂Cl) |

| Furan-2-carbohydrazide chemicalbook.com | CDCl₃ | 8.03, 7.447, 7.145, 6.496, 4.12 |

| Furan-2-carbaldehyde-d mdpi.com | CDCl₃ | 7.68 (dt, J = 1.6, 0.7 Hz, 1H, C5-H), 7.25 (dt, J = 3.6, 0.7 Hz, 1H, C3-H), 6.59 (ddd, J = 3.6, 1.7, 0.5 Hz, 1H, C4-H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the aldehydic carbon, the furan ring carbons, the carbons of the isopropoxymethyl group.

For instance, in a related furan derivative, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 200.56, 153.19, 150.42, 148.96, 136.87, 127.15, 121.77, 105.80, 36.33, 22.42, and 13.49. rsc.org Another derivative, 2,6-bis(furan-2-ylmethyl)cyclohexan-1-one, displayed carbon signals at δ 211.69, 154.20, 141.01, 110.21, 106.26, 50.01, 34.91, 27.79, and 25.18 in CDCl₃. rsc.org

Table 2: ¹³C NMR Spectral Data for Furan Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Furan Derivative 1 rsc.org | CDCl₃ | 200.56, 153.19, 150.42, 148.96, 136.87, 127.15, 121.77, 105.80, 36.33, 22.42, 13.49 |

| 2,6-bis(furan-2-ylmethyl)cyclohexan-1-one rsc.org | CDCl₃ | 211.69, 154.20, 141.01, 110.21, 106.26, 50.01, 34.91, 27.79, 25.18 |

| 1-(furan-2-yl)-6-methylheptan-3-one rsc.org | CDCl₃ | 209.89, 154.69, 141.05, 110.21, 105.17, 40.95, 40.71, 32.59, 27.69, 22.28 |

| 2,5-bis(hydroxymethyl)furan (BHMF) rsc.org | CDCl₃ | 154.05, 108.61, 57.53 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.edu For this compound, COSY would show correlations between the furan ring protons and between the CH and CH₃ protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal in the structure of the target compound.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the entire molecular framework, for example, by showing a correlation between the aldehydic proton and the C2 and C3 carbons of the furan ring, and between the methylene (B1212753) protons of the isopropoxymethyl group and the C5 carbon of the furan ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For a furan derivative with the formula C₁₃H₁₃NO₂, the calculated mass was 215.0946, and the found mass was 215.0951. rsc.org For another derivative, C₁₂H₁₈O₂, the calculated mass was 194.1307, and the found mass was 194.1315. rsc.org This high accuracy is critical for confirming the molecular formula of novel compounds. Real-time high-resolution tandem mass spectrometry has also been utilized to identify furan derivatives in exhaled breath. ethz.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the most characteristic absorption bands would be:

A strong C=O stretching vibration for the aldehyde group, typically appearing in the range of 1680-1700 cm⁻¹.

C-H stretching vibrations for the aldehyde, furan ring, and alkyl groups.

C-O-C stretching vibrations for the furan ring and the ether linkage.

In the IR spectrum of furan-2-carbaldehyde-d, characteristic C=O-D bands were observed at 2144, 2120, and 2084 cm⁻¹. mdpi.com The IR spectrum of 5-methyl-2-furancarboxaldehyde is also available for comparison in the NIST Chemistry WebBook. nist.govnist.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict various properties, including molecular orbital energies, electron density distribution, and spectroscopic characteristics. For furan (B31954) derivatives, DFT has been instrumental in understanding their conformational preferences and rotational barriers.

For the parent compound, furan-2-carbaldehyde (furfural), DFT studies have elucidated the rotational barriers around the C-C bond connecting the furan ring and the aldehyde group. These calculations typically identify two stable planar conformers, O-trans and O-cis, with the O-trans conformer being slightly more stable. The presence of a substituent at the 5-position, such as an isopropoxymethyl group, is expected to influence the electronic properties of the furan ring and, consequently, the rotational barrier and conformational equilibrium.

The isopropoxymethyl group is an electron-donating group, which would increase the electron density of the furan ring. This, in turn, can affect the bond orders and lengths within the molecule. DFT calculations for 5-(isopropoxymethyl)furan-2-carbaldehyde would likely focus on optimizing the geometry to find the most stable conformers and calculating the energy barriers for rotation around the C-C single bond of the isopropoxymethyl group and the C-C bond linking the aldehyde group to the furan ring.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Characteristic | Basis of Prediction |

| Dipole Moment | Moderate to high | The presence of two ether oxygen atoms and a carbonyl group will lead to a significant dipole moment. |

| HOMO-LUMO Gap | Relatively small | The extended conjugation of the furan ring and the aldehyde group, influenced by the electron-donating isopropoxymethyl group, is expected to result in a smaller HOMO-LUMO gap, indicating higher reactivity. |

| Electron Density | High on the furan ring and oxygen atoms | The electron-donating nature of the isopropoxymethyl group and the inherent electronegativity of the oxygen atoms will lead to localized high electron density. |

This table is predictive and based on the computational analysis of structurally similar furan derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in a solvent or at different temperatures.

For a molecule like this compound, MD simulations would be particularly useful for exploring the conformational space of the flexible isopropoxymethyl side chain. The rotation around the C-O and C-C bonds of this group can lead to a multitude of conformers. MD simulations can help identify the most populated conformational states and the timescale of transitions between them.

Studies on similar molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF) in aqueous solutions, have used MD simulations to understand solvation structures and hydrogen bonding networks. nih.gov For this compound, which has two ether linkages and a carbonyl group, MD simulations could reveal how it interacts with different solvents. The simulations would likely show that the oxygen atoms of the ether and carbonyl groups act as hydrogen bond acceptors in protic solvents. The aggregation behavior of the molecule in solution, which is influenced by factors like concentration and temperature, can also be investigated using MD simulations. nih.gov

Table 2: Expected Conformational Insights from Molecular Dynamics Simulations of this compound

| Conformational Feature | Predicted Behavior | Rationale |

| Aldehyde Group Rotation | Two primary planar conformers (O-cis and O-trans) with rapid interconversion. | Based on studies of furfural (B47365) and its derivatives. |

| Isopropoxymethyl Side Chain | Multiple low-energy conformers due to rotation around C-O and C-C bonds. | The flexibility of the ether linkage and the isopropyl group allows for significant conformational freedom. |

| Solvent Interactions | Strong interactions with polar solvents through hydrogen bonding at the oxygen centers. | The ether and carbonyl oxygens are effective hydrogen bond acceptors. |

This table is predictive and based on the computational analysis of structurally similar furan derivatives.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, computational approaches can be used to study a variety of reactions.

One area of interest is the oxidation of the aldehyde group to a carboxylic acid. DFT calculations can model the reaction pathway with various oxidizing agents, helping to determine the most favorable mechanism. Similarly, the reduction of the aldehyde to an alcohol can be studied computationally.

Furthermore, the furan ring itself can undergo various reactions, such as electrophilic substitution or Diels-Alder reactions. Computational models can predict the regioselectivity of these reactions by analyzing the electron density and frontier molecular orbitals (HOMO and LUMO) of the molecule. For instance, the electron-donating isopropoxymethyl group would likely direct electrophilic attack to specific positions on the furan ring.

While no specific computational studies on the reaction mechanisms of this compound have been published, research on related furan derivatives provides a framework for what to expect. For example, computational studies on the synthesis of furan-2-carbaldehyde-d have utilized theoretical calculations to understand the reaction pathways. mdpi.com

Table 3: Potential Computationally Studied Reactions for this compound

| Reaction Type | Computational Investigation Focus | Expected Outcome |

| Oxidation of Aldehyde | Transition state analysis and activation energy calculation for reaction with common oxidants. | Identification of the most efficient and selective oxidation pathway. |

| Reduction of Aldehyde | Modeling the interaction with reducing agents like sodium borohydride (B1222165). | Understanding the stereoselectivity of the reduction. |

| Electrophilic Aromatic Substitution | Calculation of electrostatic potential maps and frontier orbitals. | Prediction of the most likely sites for substitution on the furan ring. |

This table is predictive and based on the computational analysis of structurally similar furan derivatives.

Applications in Organic Synthesis and Materials Science

Building Block in Complex Organic Synthesis

As a substituted furan-2-carbaldehyde, this compound serves as a foundational element for constructing more elaborate molecular architectures. Furfural (B47365) and its derivatives are recognized as important starting materials for pharmaceuticals, dyes, and polymeric materials. mdpi.com The aldehyde functionality is particularly reactive, participating in condensations, oxidations, reductions, and multicomponent reactions, while the furan (B31954) ring can undergo electrophilic substitution, enabling extensive functionalization.

While specific documented examples of stereoselective syntheses originating directly from 5-(isopropoxymethyl)furan-2-carbaldehyde are not extensively reported in the reviewed literature, the principles of stereoselective synthesis can be applied to its aldehyde group. The reactivity of the carbaldehyde allows it to participate as an electrophile in reactions that generate new chiral centers. Methodologies applicable to other aldehydes, particularly furan-2-carbaldehydes, can be extrapolated.

For instance, nucleophilic additions to the carbonyl carbon are a primary route to creating stereocenters. The use of chiral catalysts or chiral auxiliaries can direct the approach of a nucleophile to one face of the aldehyde, leading to a high enantiomeric excess of one stereoisomer.

Table 1: Potential Stereoselective Reactions Involving the Aldehyde Group

| Reaction Type | Reagent/Catalyst System | Potential Product | Significance |

|---|---|---|---|

| Asymmetric Aldol Addition | Chiral Proline Catalyst + Ketone | Chiral β-Hydroxy Ketone | Formation of a C-C bond and a new stereocenter. |

| Asymmetric Allylation | Chiral Boron or Silicon Reagents | Chiral Homoallylic Alcohol | Introduction of an allyl group with stereocontrol. |

| Asymmetric Reduction | Chiral Ruthenium or Rhodium Catalysts + H₂ | Chiral Alcohol | Access to enantiopure furan-based alcohols. |

These methodologies are fundamental in modern organic synthesis for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry where the chirality of a molecule often dictates its biological activity. The furan moiety itself can add complexity and specific stereoelectronic properties to the final chiral products. nih.gov

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The aldehyde group of this compound makes it an ideal candidate for various well-known MCRs.

One such reaction is the Ugi four-component reaction , which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide derivative. The incorporation of the furan ring from this compound could lead to novel scaffolds with potential biological activity.

Another example is the Passerini three-component reaction , where an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. These reactions offer a straightforward path to complex molecules from simple starting materials. mdpi.com

Table 2: Plausible Multicomponent Reactions with this compound

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Ugi Reaction | This compound, an amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | This compound, a carboxylic acid, an isocyanide | α-Acyloxy carboxamide |

| Biginelli Reaction | This compound, a β-ketoester, urea | Dihydropyrimidinone |

The use of furan-2-carbaldehydes in MCRs has been demonstrated for the synthesis of complex heterocyclic structures like quinazolin-4(3H)-ones, highlighting their utility as versatile building blocks. rsc.org

Role in Sustainable Chemical Production

Derived from biomass, furanic compounds are at the forefront of research into sustainable chemistry, aiming to replace petroleum-based feedstocks. unive.it this compound can be synthesized from 5-(hydroxymethyl)furfural (HMF), a key platform chemical obtained from the dehydration of sugars like fructose (B13574). rsc.orgresearchgate.net

The conversion of biomass into liquid transportation fuels is a major goal of biorefining. Furan derivatives are promising candidates for biofuels and fuel additives due to their high energy density and favorable combustion properties. The ether group in this compound is particularly relevant, as ethers are known to be valuable fuel components.

Research has shown that furanic ethers, such as 2,5-bis(alkoxymethyl)furans, are excellent biofuel additives. rsc.org this compound can be converted into such compounds through chemical modification of its aldehyde group.

Table 3: Conversion Pathways to Potential Biofuel Additives

| Reaction | Product | Potential Application |

|---|---|---|

| Reduction | 5-(Isopropoxymethyl)furan-2-methanol | Intermediate for further etherification. |

| Reductive Etherification | 2-(Alkoxymethyl)-5-(isopropoxymethyl)furan | Direct biofuel additive. |

For example, the catalytic transfer hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) followed by etherification is a known route to biofuel additives. unive.it A similar reduction of the aldehyde in this compound would yield a corresponding alcohol, which could be further processed.

Green solvents are developed to minimize the environmental impact of chemical processes. Bio-based solvents are a key area of this research. Furanic compounds are precursors to a range of potential green solvents. For instance, the reduction of the aldehyde group in this compound would yield [5-(isopropoxymethyl)furan-2-yl]methanol. This di-ether alcohol could possess interesting solvent properties.

Furthermore, hydrogenation of the furan ring can lead to tetrahydrofuran (B95107) (THF) derivatives. THF is a widely used industrial solvent, and developing bio-based routes to its derivatives is an active area of research. The hydrogenation of the furan ring in this compound and its derivatives could produce novel, sustainable solvents with tailored properties. The development of green synthesis routes for platform chemicals like HMF using deep eutectic solvents further enhances the sustainability profile of its derivatives. researchgate.net

Monomer and Polymer Precursor Applications

Furan-based polymers are gaining attention as renewable alternatives to petroleum-derived plastics. The rigid furan ring can impart desirable thermal and mechanical properties to polymers. Furan-2,5-dicarboxylic acid (FDCA), derived from the oxidation of HMF, is a well-known monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET.

The aldehyde functionality of this compound allows it to act as a monomer or a precursor to other monomers. mdpi.com Aldehydes can undergo polymerization with phenols to form furan-based resole or novolac resins, analogous to traditional phenol-formaldehyde resins.

Additionally, the difunctional nature of related compounds like furan-2,5-dicarbaldehyde (B19676) (DFF) makes them suitable for polycondensation reactions to form Schiff base polymers or polyols after reduction. researchgate.net this compound, being a mono-aldehyde, could be used as a capping agent to control molecular weight or to introduce specific end-groups into polymer chains. It could also be chemically modified to introduce a second polymerizable group, transforming it into an A-B type monomer for polymerization.

Table 4: Potential Polymerization Applications

| Polymerization Strategy | Role of this compound | Resulting Polymer Type |

|---|---|---|

| Condensation with Phenols | Monomer | Furan-Phenolic Resins |

| Conversion to Diol/Diacid | Monomer Precursor | Polyesters, Polyethers |

| Reaction with Diamines | Monomer for Schiff Base Formation | Polyimines |

The incorporation of the isopropoxymethyl side chain could also serve to modify polymer properties, for example, by increasing solubility or lowering the glass transition temperature compared to polymers made from unsubstituted furan monomers.

Development of Furan-Based Polymers and Copolymers

The synthesis of polymers from furan-based monomers is a rapidly expanding field, driven by the desire to replace petroleum-derived plastics with sustainable alternatives. While direct polymerization studies on this compound are not extensively documented in publicly available literature, the well-established chemistry of its parent compound, furfural, and other 5-substituted furfurals provides a strong basis for its potential in polymer synthesis. worldscientific.comncsu.edu

Furfural and its derivatives can undergo polymerization through various mechanisms. The aldehyde group of this compound can participate in condensation reactions, similar to how furfural is used to produce phenol-furfural resins. worldscientific.com This reaction typically involves the acid- or base-catalyzed reaction with phenols, urea, or acetone (B3395972) to form thermosetting polymers. The presence of the isopropoxymethyl group at the 5-position can influence the polymerization process and the final properties of the polymer by imparting increased flexibility and solubility in organic solvents compared to unsubstituted furfural.

Furthermore, the furan ring itself is a reactive moiety that can be exploited for polymerization. One of the most significant reactions is the Diels-Alder cycloaddition, where the furan acts as a diene. mdpi.comnih.gov This [4+2] cycloaddition with a dienophile, such as a maleimide, can be used to create linear polymers or cross-linked networks. By designing bifunctional monomers containing the this compound core, it is conceivable to produce a variety of polymers, including polyesters, polyamides, and polyurethanes, after suitable chemical modification of the aldehyde group into diols, diamines, or diisocyanates.

The conversion of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) into various polymer precursors is well-documented and serves as a blueprint for the potential of other 5-alkoxymethylfurfurals. rsc.orgacs.org For instance, the oxidation of the aldehyde group to a carboxylic acid, followed by esterification, can yield monomers for polyesters. Similarly, reductive amination of the aldehyde can produce diamines for polyamide and polyurethane synthesis. The isopropoxymethyl substituent would be retained in the final polymer, potentially enhancing its thermal and mechanical properties.

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Precursor Monomer derived from this compound | Polymer Type | Potential Properties Influenced by Isopropoxymethyl Group |

| 5-(Isopropoxymethyl)furan-2,5-dicarboxylic acid | Polyester (B1180765), Polyamide | Enhanced solubility, modified thermal stability |

| 2,5-Bis(aminomethyl)-5-(isopropoxymethyl)furan | Polyamide, Polyurea | Increased flexibility, improved processability |

| 2,5-Bis(hydroxymethyl)-5-(isopropoxymethyl)furan | Polyurethane, Polyester | Lowered melting point, altered hydrophobicity |

Cross-linking Agents and Resin Components

The inherent reactivity of the furan ring in this compound makes it a prime candidate for use as a cross-linking agent and a component in resin formulations. Furan resins, traditionally produced from furfuryl alcohol and furfural, are known for their excellent thermal stability, and chemical resistance to acids, bases, and solvents. wikipedia.org The incorporation of this compound into furan resin formulations could modify these properties.

The most prominent cross-linking chemistry involving furans is the reversible Diels-Alder reaction. nih.gov The furan ring can react with a bismaleimide (B1667444) or other multifunctional dienophiles to form a thermally reversible cross-linked network. This property is highly desirable for the development of self-healing materials and reprocessable thermosets. Upon heating, the Diels-Alder adducts undergo a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow. Upon cooling, the forward reaction reforms the cross-links, restoring the material's properties. The isopropoxymethyl group could influence the kinetics and thermodynamics of the Diels-Alder/retro-Diels-Alder equilibrium.

In addition to Diels-Alder chemistry, the aldehyde functionality can be utilized for cross-linking. For example, it can react with polyols or other multifunctional nucleophiles to form acetal (B89532) linkages, leading to a cross-linked network. This is a common strategy in the formulation of various resins, including those used in coatings and adhesives.

Epoxy resins are another class of materials where furan derivatives have shown significant promise. acs.org Bio-based epoxy monomers have been synthesized from HMF and other furan compounds. researchgate.net It is plausible that this compound could be converted into a diepoxide monomer through a series of chemical transformations, including reduction of the aldehyde to an alcohol, followed by epoxidation. This furan-based epoxy monomer could then be cured with traditional hardeners to produce thermosetting resins with potentially enhanced toughness and bio-based content.

Table 2: Potential Cross-linking Reactions Involving this compound

| Cross-linking Reaction | Reactive Group(s) | Co-reactant | Resulting Linkage | Potential Application |

| Diels-Alder Cycloaddition | Furan ring | Bismaleimide | Oxanorbornene adduct | Self-healing polymers, reversible thermosets |

| Condensation | Aldehyde group | Phenol, Urea | Methylene (B1212753) bridges | Thermosetting resins for composites and binders |

| Acetal Formation | Aldehyde group | Polyol | Acetal | Coatings, adhesives |

| Epoxy Curing | (Derived) Epoxide groups | Amine, Anhydride | Ether, Ester | High-performance composites, adhesives |

Future Research Directions and Challenges in the Chemistry of 5 Isopropoxymethyl Furan 2 Carbaldehyde

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The synthesis of 5-(isopropoxymethyl)furan-2-carbaldehyde typically involves the etherification of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) with isopropanol (B130326). A primary challenge in this conversion is the development of highly selective and sustainable catalytic systems. Future research will likely focus on several key areas:

Heterogeneous Catalysts: While solid acid catalysts like zeolites (e.g., H-BEA, H-ZSM-5) and ion-exchange resins (e.g., Amberlyst-15) have shown promise in the etherification of HMF to its alkoxy derivatives, there is a need for catalysts with improved hydrothermal stability and resistance to deactivation by humins, which are common byproducts in biomass conversion processes. acs.orgmdpi.com Future work could explore the design of hierarchical zeolites with tailored pore architectures to improve accessibility to active sites and prevent pore blockage.

Lewis Acid Catalysis: The interplay between Brønsted and Lewis acid sites can significantly influence catalyst performance. acs.org Investigating novel solid Lewis acids or mixed Brønsted-Lewis acidic materials could offer pathways to enhance reaction rates and selectivity towards IPMF, potentially by activating the hydroxyl group of HMF more effectively for nucleophilic attack by isopropanol.

Nanocatalysts: The use of metal nanoparticles supported on various materials offers another avenue for exploration. While more commonly associated with hydrogenation reactions, tailored nanocatalysts could be designed to facilitate the selective etherification under milder conditions. For instance, zinc-iron magnetic nanocatalysts have been used for the hydrogenation of HMF, and similar concepts could be adapted for etherification. bohrium.com

Enzymatic Catalysis: Biocatalysis presents a green and highly selective alternative to traditional chemical catalysis. The discovery and engineering of enzymes, such as etherases, that can efficiently catalyze the etherification of HMF with isopropanol would be a significant breakthrough. This approach could lead to processes with higher yields, fewer byproducts, and operation under ambient conditions.

A comparative overview of potential catalytic systems for the synthesis of 5-(alkoxymethyl)furans, which is applicable to IPMF, is presented below.

| Catalyst Type | Potential Advantages | Key Research Challenges |

| Zeolites | High acidity, shape selectivity, thermal stability. | Deactivation by humins, diffusion limitations. |

| Ion-Exchange Resins | High concentration of acid sites, readily available. | Lower thermal stability, swelling in solvents. |

| Solid Lewis Acids | Can enhance reaction rates and selectivity. | Stability in reaction media, understanding the synergistic effects with Brønsted acids. |

| Nanocatalysts | High surface area, tunable properties. | Catalyst stability and recovery, cost-effectiveness. |

| Enzymes | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, operational stability, cost. |

Exploration of Undiscovered Reaction Pathways and Synthetic Versatility

The synthetic potential of this compound extends far beyond its role as a simple HMF derivative. The presence of the aldehyde, the furan (B31954) ring, and the ether linkage offers a rich playground for synthetic chemists. Future research is expected to delve into previously unexplored reaction pathways:

Aldehyde Group Transformations: The aldehyde functionality is a versatile handle for a multitude of chemical transformations. Beyond simple oxidation to the corresponding carboxylic acid or reduction to an alcohol, future work could explore its participation in multicomponent reactions, such as the Ugi or Passerini reactions, to generate complex and potentially bioactive molecules. Furthermore, its use in the synthesis of novel Schiff bases and imines could lead to new ligands for catalysis or functional materials.

Furan Ring Chemistry: The furan ring in IPMF can undergo a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions. slideshare.net A significant research direction would be to investigate the influence of the isopropoxymethyl group on the reactivity and regioselectivity of these transformations. For instance, exploring the Diels-Alder reaction of IPMF with various dienophiles could provide access to a wide range of bicyclic compounds with potential applications in pharmaceuticals and agrochemicals.

Ether Bond Chemistry: The isopropoxymethyl ether linkage, while generally stable, could be a target for specific chemical transformations. Research into selective cleavage or rearrangement of this group could lead to the formation of other functionalized furan derivatives. Moreover, exploring intramolecular reactions involving the ether oxygen and other parts of the molecule could unveil novel synthetic routes.

Tandem and Cascade Reactions: A particularly exciting avenue for future research is the development of one-pot tandem or cascade reactions that utilize multiple reactive sites of IPMF. For example, a reaction sequence could involve an initial transformation of the aldehyde group followed by a reaction on the furan ring, all in a single synthetic operation. This would significantly enhance the synthetic efficiency and atom economy of processes utilizing IPMF.

Integration into Advanced Biorefinery Concepts and Circular Economy Models

The production of this compound from biomass-derived HMF aligns perfectly with the principles of a biorefinery. acs.orgnih.gov However, its full integration into advanced and economically viable biorefinery concepts presents several challenges and research opportunities.

One-Pot Conversion from Sugars: A major goal is to develop a "one-pot" process for the direct conversion of C6 sugars (like fructose (B13574) or glucose) to IPMF. mdpi.com This would involve a cascade of reactions: sugar dehydration to HMF followed by in-situ etherification. The challenge lies in finding a catalytic system that is active and selective for both reactions under the same conditions, while minimizing the formation of undesired byproducts like levulinic acid and humins.

Process Intensification: To make the production of IPMF economically competitive, process intensification strategies need to be explored. This includes the use of continuous flow reactors, which can offer better control over reaction parameters, improved heat and mass transfer, and easier scale-up compared to batch reactors. cardiff.ac.uk Research into reactive distillation, where the reaction and separation occur in the same unit, could also be a promising direction.

The following table outlines key considerations for integrating IPMF into biorefinery and circular economy models.

| Integration Aspect | Key Research Focus | Potential Impact |

| Feedstock Valorization | Direct conversion of lignocellulosic biomass to IPMF. | Reduced reliance on purified sugars, improved process economics. |

| Process Efficiency | Development of one-pot cascade reactions and continuous flow processes. | Increased throughput, reduced energy consumption, lower capital costs. |

| Byproduct Utilization | Conversion of humins and other side products into valuable materials. | Waste minimization, creation of new revenue streams. |

| Catalyst Lifecycle | Design of robust and recyclable catalysts. | Reduced environmental impact and operational costs. |

Expanding Applications in Functional Materials and Specialty Chemicals

While 5-(alkoxymethyl)furans are recognized as potential biofuels and fuel additives, the unique structure of this compound opens up possibilities for a broader range of applications in functional materials and specialty chemicals. nih.govgoogle.com

Polymer Science: The furan ring in IPMF can be used as a diene in Diels-Alder polymerization reactions to create reversible and potentially self-healing polymers. researchgate.net The aldehyde group can be converted into other polymerizable functionalities, such as hydroxyl or carboxyl groups, leading to the synthesis of novel polyesters, polyamides, and polyurethanes with tailored properties. The bulky isopropoxy group may impart unique thermal and mechanical properties to these polymers.

Fine and Specialty Chemicals: The reactivity of IPMF makes it a valuable intermediate for the synthesis of a variety of fine and specialty chemicals. For instance, its derivatives could find applications as fragrances, flavorings, or components in agrochemical formulations. slideshare.net The selective oxidation of the aldehyde group to a carboxylic acid would yield 5-(isopropoxymethyl)furan-2-carboxylic acid, a potential monomer for bio-based polymers.

Functional Materials: The furan moiety is known to be a component of various functional materials, including organic conductors and photoactive materials. Future research could explore the synthesis of IPMF-based materials with interesting electronic or optical properties. For example, condensation reactions involving the aldehyde group could lead to the formation of conjugated systems with potential applications in organic electronics.

Surfactants: The amphiphilic nature of certain furan derivatives suggests that IPMF could be a precursor for the synthesis of novel bio-based surfactants. By introducing a hydrophilic head group through modification of the aldehyde functionality, it may be possible to create surfactants with unique properties for applications in detergents, emulsifiers, and foaming agents.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-(Isopropoxymethyl)furan-2-carbaldehyde, and what key features should be prioritized?

Answer:

- Nuclear Magnetic Resonance (NMR): Focus on H and C NMR to identify the aldehyde proton (δ ~9.8–10.0 ppm) and isopropoxymethyl group (δ ~1.2 ppm for CH, δ ~3.5–4.0 ppm for OCH) .

- Infrared (IR) Spectroscopy: Confirm the aldehyde carbonyl stretch (~1700 cm) and furan ring vibrations (C=C stretching ~1600 cm) .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase methods with C18 columns and UV detection (λ = 250–280 nm) to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of vapors .

- Storage: Store in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent oxidation or decomposition .

Q. What synthetic routes are documented for analogous furan carbaldehydes, and how can they inform the synthesis of this compound?

Answer:

- Friedel-Crafts Alkylation: Use isopropanol derivatives with Lewis acids (e.g., AlCl) to introduce the isopropoxymethyl group to furan precursors .

- Oxidation of Alcohols: Convert 5-(isopropoxymethyl)furan-2-methanol to the aldehyde using MnO or TEMPO-based catalysts .

- Key Parameters: Control reaction temperature (60–80°C) and solvent polarity (e.g., THF or DCM) to enhance yield .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Retrosynthetic Analysis: Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible pathways for cross-coupling or cycloaddition reactions .

- Molecular Dynamics Simulations: Model solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing transition states) .

Q. What strategies address the lack of toxicological data for this compound in academic studies?

Answer:

- Read-Across Analysis: Compare toxicity profiles of structurally similar compounds (e.g., 5-(Methoxymethyl)furan-2-carbaldehyde) to infer potential hazards .

- In Vitro Assays: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using mammalian cell lines .

- QSAR Modeling: Apply quantitative structure-activity relationship models to estimate acute toxicity (e.g., LD) .

Q. How can reaction mechanisms involving this compound be elucidated in catalytic transformations?

Answer:

- Kinetic Isotope Effects (KIE): Use deuterated substrates to identify rate-determining steps in hydrogenation or oxidation reactions .

- In Situ Spectroscopy: Employ FTIR or Raman to monitor intermediate formation during Pd-catalyzed cross-couplings .

- Isotopic Labeling: Trace O in the aldehyde group to study oxygen transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.